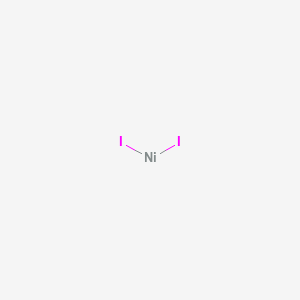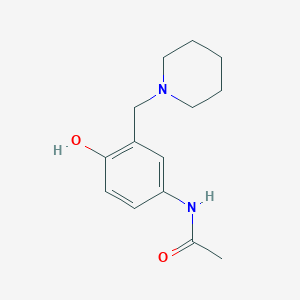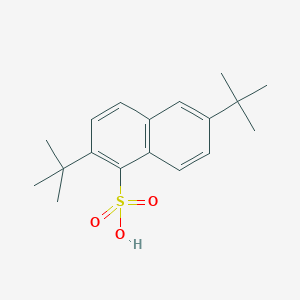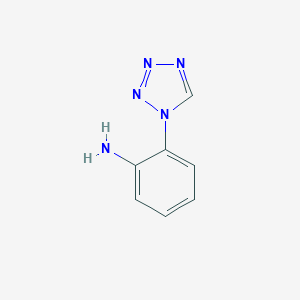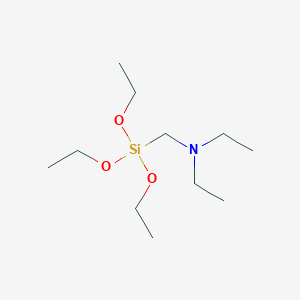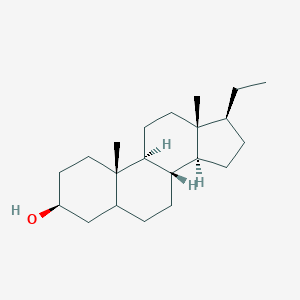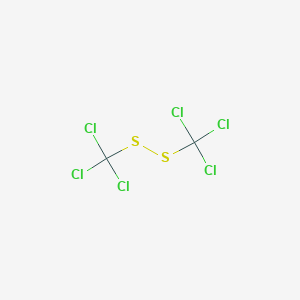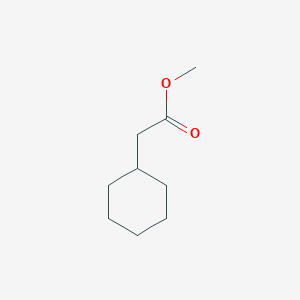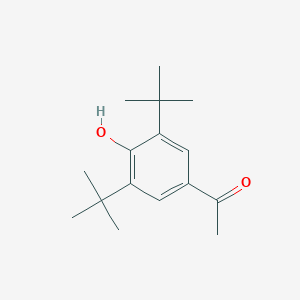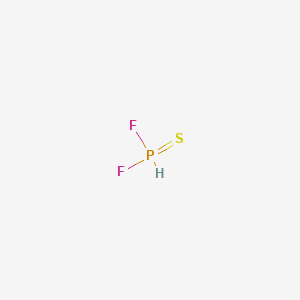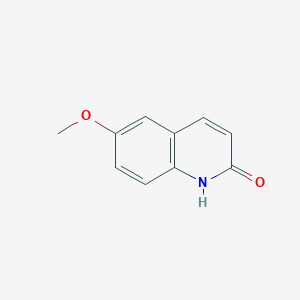
Xenon XE-127
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xenon XE-127 is a rare and highly valued noble gas that has a variety of uses in scientific research. This element is a colorless, odorless, and tasteless gas that is found in trace amounts in the Earth's atmosphere. Xenon XE-127 is used in a variety of scientific research applications due to its unique properties, which make it an ideal tool for studying a wide range of biological and physical phenomena.
Aplicaciones Científicas De Investigación
1. Calibration of Remote Monitoring Stations
Xenon-127 (127Xe) has been utilized in the standardization of gas counting, particularly in calibrating remote radio-xenon monitoring stations. This involves the internal gas counting using proportional counters and the calculation of detection efficiency, taking into account the cascade of events following electron capture and gamma transitions. The study by Rodrigues et al. (2014) demonstrates that 127Xe can serve as a surrogate for 133Xe in these calibrations, highlighting its potential in environmental monitoring and security applications (Rodrigues et al., 2014).
2. Investigation of Cosmic Rays
Research by Rowe (1967) explored the isotopic composition of xenon in achondrites, focusing on isotopes like 124Xe, 126Xe, 128Xe, and 130Xe. This study did not find evidence for the reaction 127I(n, γβ) 128Xe in achondrites, setting limits on neutron flux relative to other chondrites and contributing to our understanding of cosmic ray spallation and its impact on xenon isotopes (Rowe, 1967).
3. Ventilation Studies in Medicine
Xenon-127 has been compared with Xenon-133 in ventilation studies for patients with lung diseases. Atkins et al. (1977) found that Xenon-127 offered higher photon yield and improved resolution in some phases of scintiphotos. This suggests that Xenon-127 could be more effective for certain medical imaging applications, especially due to its lower radiation dose and longer shelf life (Atkins et al., 1977).
4. Biomolecular Structure and Interaction Probing
Rubin et al. (2001) discussed the application of 129Xe in probing biomolecular structures and interactions, particularly in aqueous solutions. This research emphasizes the potential of xenon as a tool in biochemistry and molecular biology, helping to detect changes in conformation and potentially quantify buried surface area at protein-protein interfaces (Rubin et al., 2001).
Propiedades
Número CAS |
13994-19-9 |
|---|---|
Nombre del producto |
Xenon XE-127 |
Fórmula molecular |
Xe |
Peso molecular |
126.90518 g/mol |
Nombre IUPAC |
xenon-127 |
InChI |
InChI=1S/Xe/i1-4 |
Clave InChI |
FHNFHKCVQCLJFQ-AHCXROLUSA-N |
SMILES isomérico |
[127Xe] |
SMILES |
[Xe] |
SMILES canónico |
[Xe] |
Otros números CAS |
13994-19-9 |
Sinónimos |
127Xe radioisotope Xe-127 radioisotope Xenon-127 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a,13b-hexamethyl-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-3-one](/img/structure/B83968.png)
